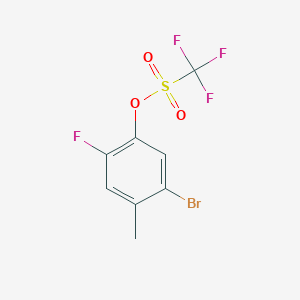

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of similar organofluorine compounds. For instance, the use of bromo and fluoro substituents in the context of synthesizing phosphonate esters and fluorouracil prodrugs is noted .

Synthesis Analysis

The synthesis of related compounds involves the use of bromo and fluoro substituents. For example, the synthesis of (E)-alpha-bromoacrylates is achieved using a novel reagent and the Honer-Wadsworth-Emmons (HWE) reaction, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of various sulfonates and sulfonamides from bromovinylsulfonyl fluoride indicates the versatility of bromo and fluoro compounds in chemical synthesis .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the general behavior of similar molecules can be inferred. For example, the presence of fluorine atoms often affects the reactivity and selectivity of the compound due to their electronegativity and size .

Chemical Reactions Analysis

The papers describe several reactions involving fluorine and bromine-containing compounds. Methyl fluorosulphonate and triethyloxonium tetrafluoroborate are used in reactions with metal complexes, demonstrating the reactivity of such groups . The synthesis of 5-fluorouracil prodrugs using a bromo-tris(dimethylamino)-phosphonium-hexafluoro- phosphate (BROP) reagent suggests that bromine and fluorine can be used to create biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of related compounds. The presence of bromo and fluoro substituents typically imparts high reactivity and the potential for selective reactions, as seen in the synthesis of phosphonate esters and the influence of reaction conditions on conversion and selectivity . The use of fluorosulfonyl groups in the synthesis of triazoles also highlights the impact of such substituents on the chemical properties of a molecule .

Wissenschaftliche Forschungsanwendungen

Fluorosulfonylation Reagent for Isoxazole Synthesis

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, highlighting a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Synthesis of Multifunctional C-Phosphonio Phosphorus Vinyl Ylides

Trifluoromethanesulfonic acid interacts with bis[bis(diisopropylamino)phosphino]diazomethane, leading to a series of reactions that produce various phosphorus-containing compounds. This includes the synthesis of (phosphino)(phosphonio)carbene, demonstrating the versatility of phosphorus chemistry in creating multifunctional compounds with potential applications in synthesis and material science (Dyer, Baceiredo, & Bertrand, 1996).

Radical Reactions for Difluoro-GABA Synthesis

Ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds undergo radical additions to vinyl ethers, demonstrating a methodology for the synthesis of difluoroacetyl-substituted acetals. This technique has been applied in the synthesis of 3,3-difluoro-GABA, contributing to the series of isomeric difluoro GABAs and showcasing the utility of radical reactions in synthesizing modified amino acids with potential biological activities (Kondratov et al., 2015).

Nucleophilic Cyclization for Hetero- and Carbocycle Synthesis

1,1-Difluoro-1-alkenes undergo disfavored 5-endo-trig cyclizations with various nucleophiles, facilitated by the unique properties of fluorine. This process leads to the synthesis of fluorinated indoles, benzo[b]furans, benzo[b]thiophenes, and cyclopentenes, illustrating the significant role of fluorine in enabling nucleophilic cyclization reactions that are generally disfavored, thus opening new pathways for the synthesis of fluorinated heterocycles and carbocycles (Ichikawa et al., 2002).

Synthesis of Fluorinated Surfactants for Proton-Conducting Membranes

The synthesis of polymerizable fluorinated surfactants, such as sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(4-vinylphenyl)ethoxy)ethanesulfonate, showcases an approach to creating stable nanostructured proton-conducting membranes. This work illustrates the potential of fluorinated materials in the development of advanced materials for energy and environmental applications (Wadekar et al., 2010).

Safety and Hazards

This compound is classified under the GHS05 hazard pictogram, indicating that it’s corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

(5-bromo-2-fluoro-4-methylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O3S/c1-4-2-6(10)7(3-5(4)9)16-17(14,15)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJJQJWYFZHTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)

![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)

![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)